molecular formula C8H6FNO2 B1442009 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 560082-51-1

8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B1442009
CAS No.: 560082-51-1
M. Wt: 167.14 g/mol
InChI Key: DTRPZILXGOFOKO-UHFFFAOYSA-N
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Description

8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine core structure with a fluorine atom at the 8th position

Biochemical Analysis

Biochemical Properties

8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in altered cell signaling and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and overall metabolic activity. These interactions highlight the compound’s potential impact on metabolic health and disease .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. These transport mechanisms influence the compound’s localization and its overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with 2-fluorobenzoyl chloride under basic conditions to form the intermediate 2-fluoro-N-(2-hydroxyphenyl)benzamide. This intermediate is then cyclized under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, quinones, and dihydrobenzoxazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one imparts unique properties, such as increased lipophilicity and enhanced interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

8-fluoro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRPZILXGOFOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Amino-6-flourophenol (95MF2085) (0.256 g, 2.0 mmol), 2-chloroacetyl chloride (0.25 g, 2.2 mmol) and K2CO3 (0.583 g, 4.2 mmol) were mixed according to GP1 to give the title compound as a crude (95MF45) (0.29 g)
Quantity
0.256 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.583 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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